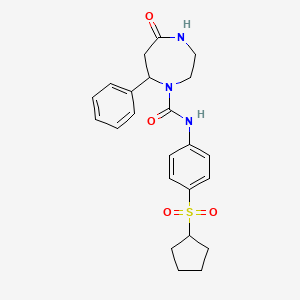![molecular formula C19H20N2O2 B7572700 N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B7572700.png)
N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide exerts its effects by binding to and blocking the cannabinoid receptors, which are mainly found in the central and peripheral nervous systems. By inhibiting the activation of these receptors, N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide can modulate the release of neurotransmitters, such as dopamine, serotonin, and glutamate, leading to a range of physiological effects.
Biochemical and Physiological Effects:
N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, appetite, mood, and memory. Studies have demonstrated that N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide can reduce the analgesic effects of cannabinoids, indicating its potential use in pain management. Additionally, N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide has been shown to reduce food intake and body weight in animal models, suggesting its potential use in the treatment of obesity. Furthermore, N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide has been shown to modulate mood and memory, indicating its potential use in the treatment of mood disorders and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide is its high potency and selectivity for cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system. Additionally, N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide is relatively stable and easy to synthesize, making it a cost-effective option for scientific research. However, one of the limitations of N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide is its potential off-target effects, which can complicate the interpretation of results. Moreover, the use of N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide in animal studies can be challenging due to its poor solubility in water, which can affect its bioavailability.
Future Directions
The potential therapeutic applications of N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide are vast, and future research should focus on exploring its use in various disease models. For instance, N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide has shown promise in the treatment of pain, obesity, and mood disorders, and further studies should investigate its potential use in clinical settings. Additionally, future research should focus on developing more potent and selective cannabinoid receptor antagonists that can overcome the limitations of N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide and provide new insights into the endocannabinoid system.
Conclusion:
In conclusion, N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide is a synthetic cannabinoid receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively used to study the endocannabinoid system and has been shown to have a range of biochemical and physiological effects. While N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide has its advantages and limitations, its potential use in various disease models warrants further investigation, and future research should focus on developing more potent and selective cannabinoid receptor antagonists.
Synthesis Methods
N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzylamine with indole-3-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride, and finally acylation with N-methylpropanoyl chloride. The purity of the final product can be achieved through recrystallization using an organic solvent.
Scientific Research Applications
N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide is a potent and selective cannabinoid receptor antagonist that has been extensively used in scientific research to study the endocannabinoid system. It has been shown to block the effects of cannabinoids on cannabinoid receptors, which play a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and memory.
properties
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-21(13-15-6-2-5-9-18(15)22)19(23)11-10-14-12-20-17-8-4-3-7-16(14)17/h2-9,12,20,22H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSVHAAULJUYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1O)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)
![10-[[N-(2-hydroxypropyl)anilino]methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7572638.png)
![2-(3-Fluorophenyl)-4-[[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7572676.png)
![N-[4-(4-methoxypiperidin-1-yl)-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7572686.png)


![2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7572721.png)
![2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7572726.png)

![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)

